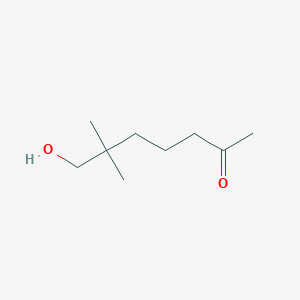

7-Hydroxy-6,6-dimethylheptan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Hydroxy-6,6-dimethylheptan-2-one” is a chemical compound that is used for pharmaceutical testing .

Synthesis Analysis

There is limited information available on the synthesis of “7-Hydroxy-6,6-dimethylheptan-2-one”. It is available for purchase for research use .Molecular Structure Analysis

The molecular structure of “7-Hydroxy-6,6-dimethylheptan-2-one” is represented by the formula C9H18O2 . The molecular weight of this compound is 158.24 .Physical And Chemical Properties Analysis

“7-Hydroxy-6,6-dimethylheptan-2-one” is a liquid at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Applications

Cannabinoid Receptor Probes : Devane et al. (1992) explored compounds related to 7-Hydroxy-6,6-dimethylheptan-2-one, particularly focusing on their potency as cannabimimetic substances. The study identified compounds with significant binding affinity to cannabinoid receptors, highlighting their potential as novel probes for cannabinoid receptor studies (Devane et al., 1992).

Chemical Equilibria and Kinetics : The work by Cabani and Ceccanti (1966) on semiphorone, a compound related to 7-Hydroxy-6,6-dimethylheptan-2-one, investigates its hydration and cyclisation in acidic media. This research provides valuable insights into the chemical behavior of such compounds under various conditions, contributing to a deeper understanding of their reactivity and potential applications in synthetic chemistry (Cabani & Ceccanti, 1966).

Hydroxyl Group Protection : The study by Corey and Venkateswarlu (1972) introduced dimethyl-tert-butylsilyl as a chemical agent for hydroxyl group protection. This research is critical for synthesizing compounds with protected hydroxyl groups, including 7-Hydroxy-6,6-dimethylheptan-2-one, enhancing their stability and reactivity for further chemical transformations (Corey & Venkateswarlu, 1972).

Phototriggered Drug Delivery : Liese and Hampp (2011) explored the use of 7-Hydroxy-1,1-dimethylnaphtalenone as a photocleavable linker for drug attachment to polymer materials. This innovative approach highlights the potential of compounds like 7-Hydroxy-6,6-dimethylheptan-2-one in developing phototriggered drug delivery systems, offering controlled release mechanisms under specific conditions (Liese & Hampp, 2011).

Fluorescent Dyes for Biomedical Applications : Carta et al. (2015) synthesized a series of pyrroloquinoline-based compounds, identifying derivatives of 7-Hydroxy-6,6-dimethylheptan-2-one as promising blue luminescent dyes for biological applications. These compounds offer potential as fluorescent labels in cell trafficking and pharmacokinetics/biodistribution studies, demonstrating their applicability in biomedical research (Carta et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

7-hydroxy-6,6-dimethylheptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(11)5-4-6-9(2,3)7-10/h10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBHPINPKTGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-6,6-dimethylheptan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)

![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)